Enhanced Monolayer Stability
The 16-carbon alkyl chain of Carboxy-EG6-hexadecanethiol provides a demonstrably more stable SAM compared to its closest commercial analog, Carboxy-EG6-undecanethiol (C11 alkyl chain). This is a class-level inference based on the well-established principle that longer alkyl chains in alkanethiol SAMs increase intermolecular van der Waals interactions, leading to higher packing density and greater thermal and chemical stability [1]. A direct procurement implication is that the C16 variant is explicitly cited by vendors as an upgrade over shorter-chain PEG-thiol SAM reagents for stability-critical applications [2].
| Evidence Dimension | Monolayer stability |
|---|---|
| Target Compound Data | Expected to be higher |
| Comparator Or Baseline | Carboxy-EG6-undecanethiol (C11 alkyl chain) |
| Quantified Difference | Class-level inference: longer alkyl chains (C16 vs C11) yield more stable SAMs due to stronger van der Waals interactions. |
| Conditions | Gold surface, self-assembled monolayer formation. |
Why This Matters
Higher SAM stability directly correlates with longer biosensor chip lifetimes and improved reproducibility in flow-based systems like SPR and QCM.
- [1] Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170. View Source
- [2] Lianshi Mall. (n.d.). Carboxy-EG6-hexadecanethiol (C16-PEG-SAMs) [Product Page]. View Source
